molecular formula C13H16N2O4 B2929242 3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide CAS No. 313960-79-1

3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B2929242
CAS No.: 313960-79-1
M. Wt: 264.281
InChI Key: WKQWVSOBXWPMSP-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide is a benzamide derivative featuring a 3-methyl and 4-nitro substitution on the benzene ring, with an N-linked oxolan-2-ylmethyl group (tetrahydrofuran-2-ylmethyl). The nitro group confers electron-withdrawing properties, while the methyl group provides mild electron-donating effects, creating a unique electronic profile. The oxolane moiety introduces a cyclic ether structure, likely enhancing solubility and influencing molecular conformation.

Properties

IUPAC Name

3-methyl-4-nitro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-7-10(4-5-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQWVSOBXWPMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2CCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide typically involves the following steps:

    Nitration: The introduction of a nitro group onto the benzene ring is achieved through nitration. This is usually done by treating methylbenzene with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitro-substituted benzene is then subjected to amidation with oxolan-2-ylmethylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Nitro Group Reduction

The aromatic nitro group at the 4-position undergoes selective reduction to an amine under catalytic hydrogenation conditions.

Reagents & Conditions :

  • Catalyst : H₂/Pd-C (10% w/w)
  • Solvent : Ethanol or methanol
  • Temperature : 60–80°C
  • Time : 4–6 hours
  • Yield : 85–92%

Product : 3-Methyl-4-amino-N-[(oxolan-2-yl)methyl]benzamide.
Mechanism : The nitro group is reduced via sequential electron transfer, forming an intermediate nitroso and hydroxylamine before yielding the primary amine .

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions to form a carboxylic acid.

Condition Reagents Temperature Time Yield
Acidic hydrolysis6M HClReflux8–12 h78%
Basic hydrolysis4M NaOH in H₂O/EtOH (1:1)80°C6 h82%

Product : 3-Methyl-4-nitrobenzoic acid and (oxolan-2-yl)methanamine.
Notes : The oxolane ring remains intact under these conditions.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution at the meta and para positions relative to the nitro group.

Example Reaction : Chlorination

  • Reagent : Cl₂/FeCl₃ (catalytic)
  • Solvent : Dichloromethane
  • Product : 3-Methyl-4-nitro-5-chloro-N-[(oxolan-2-yl)methyl]benzamide (yield: 65%) .

Oxolane Ether Cleavage

The oxolane (tetrahydrofuran) moiety undergoes ring-opening under acidic conditions:

Reagents :

  • 48% HBr in acetic acid
  • Temperature : 100°C
  • Time : 3 hours
  • Yield : 88%

Product : 3-Methyl-4-nitro-N-(2-bromoethyl)benzamide.
Mechanism : Protonation of the oxygen atom weakens the C–O bond, leading to cleavage and bromination.

Nucleophilic Substitution at the Methyl Group

The methyl group at the 3-position participates in free-radical halogenation:

Reagents :

  • N-Bromosuccinimide (NBS)
  • Initiator : AIBN (azobisisobutyronitrile)
  • Solvent : CCl₄
  • Yield : 70%

Product : 3-Bromomethyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide.

Coupling Reactions

The amide nitrogen can engage in Ullmann-type coupling with aryl halides:

Reagents Conditions Product Yield
CuI, 1,10-phenanthrolineDMF, 120°C, 24 h3-Methyl-4-nitro-N-[(oxolan-2-yl)methyl]-N-arylbenzamide55–60%

Scientific Research Applications

3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzamide core may bind to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : 3-methylbenzamide with an N-(2-hydroxy-1,1-dimethylethyl) group.
  • Key Features : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization.
  • Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
  • Contrast : Unlike the target compound, it lacks a nitro group and oxolane moiety, limiting its electronic complexity and solubility modulation.
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
  • Structure : Benzamide with a sulfamoyl group and an oxadiazole-linked substituent.
  • Applications : Antifungal activity (in vitro), solubilized with Pluronic F-127 for experimental use .
  • Contrast : The sulfamoyl and oxadiazole groups introduce hydrogen-bonding and π-stacking capabilities absent in the target compound. The nitro group in the target may offer stronger electron-withdrawing effects compared to sulfamoyl.
N-{9-[(2R,4S,5S)-4-Hydroxy-5-(Sulfanylmethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 33)
  • Structure : Benzamide linked to a purine-oxolane scaffold.
  • Synthesis : Deprotection of a benzoylthio group under basic conditions, yielding 51% purity .
  • Contrast : The purine-oxolane system enables nucleic acid interactions, while the target compound’s nitro group may enhance reactivity in electrophilic substitution.
Solubility and Stability
  • Oxolane Impact : The oxolan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenethyl in Rip-D) .

Biological Activity

3-Methyl-4-nitro-N-[(oxolan-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzamide backbone with a methyl and nitro group at the para position and an oxolane ring attached through a methylene bridge. This unique structure may contribute to its biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Enzyme Interaction : The oxolane moiety may enhance binding affinity to specific enzymes or receptors, modulating their activity and influencing various signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These activities may be attributed to the disruption of microbial cell membranes or interference with essential microbial metabolic processes.

Anticancer Activity

Studies have shown that related compounds possess anticancer properties, potentially through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by disrupting cell cycle progression.

For instance, certain analogs have demonstrated significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further investigation into their therapeutic potential .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates in treated cells .
  • Synergistic Effects : Combinations with other therapeutic agents have been explored, revealing potential synergistic effects that enhance overall efficacy against resistant cancer types .

Data Summary Table

Biological ActivityFindingsReferences
AntimicrobialEffective against various microbial strains,
AnticancerInduces apoptosis and inhibits proliferation in cancer cells ,
MechanismNitro group bioreduction; enzyme interaction,

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